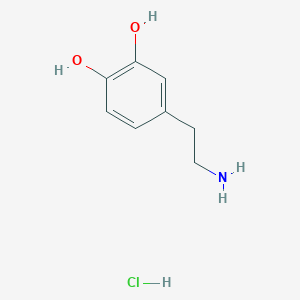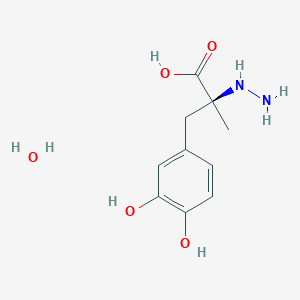
6-アミノペニシラン酸
概要
説明
6-アミノペニシラン酸は、ペニシリン系抗生物質の核となる構造を持つ化学化合物です。 ペニシラン酸系化合物であり、すべてのペニシリンに共通する活性核です . この化合物は、細菌感染症の治療に広く用いられているβ-ラクタム系抗生物質の合成において重要な役割を果たしています .
科学的研究の応用
6-Aminopenicillanic acid is extensively used in scientific research due to its role as a precursor in the synthesis of β-lactam antibiotics . Its applications include:
Chemistry: Used as a starting material for the synthesis of cephalosporins and other β-lactam antibiotics.
Biology: Studied for its structural similarity to D-Ala-D-Ala, which is crucial for its antibiotic properties.
Medicine: Forms the basis for many antibiotics used to treat bacterial infections.
Industry: Used in the production of semisynthetic penicillins and other antibiotics.
作用機序
. これらの酵素は、細胞壁合成の際にペプチドグリカン多層の架橋を担っています。 6-アミノペニシラン酸はPBPに共有結合することにより、細菌の細胞壁合成を阻害し、細胞死を引き起こします .
類似の化合物との比較
6-アミノペニシラン酸は、抗生物質としての性質に不可欠なβ-ラクタム環構造を持つという点でユニークです . 類似の化合物には、次のものがあります。
7-アミノセファロスポラン酸: セファロスポリン系抗生物質の核となる構造.
カルバペネム: 構造がわずかに異なる別の種類のβ-ラクタム系抗生物質.
モノバクタム: 単環式β-ラクタム環を含むβ-ラクタム系抗生物質.
Safety and Hazards
将来の方向性
The enzymatic industrial production of 6-APA of penicillin G is being explored. This process eliminates the steps of crystallization, filtration, and drying, supports the removal of butanol solvent, and optimizes the central composite design . This could lead to a 20% economic improvement and the production of 80,000 IU/lit powders .
生化学分析
Biochemical Properties
6-Aminopenicillanic acid plays a crucial role in biochemical reactions, particularly in the synthesis of β–lactam antibiotics . It interacts with various enzymes and proteins during this process. For instance, it has a carbonyl in the β-lactam ring, which is a highly reactive point and is responsible for the transient covalent bond with the DD-transpeptidases .
Cellular Effects
The effects of 6-Aminopenicillanic acid on cells are primarily related to its role in the production of antibiotics. These enzymes cross-link the peptidoglycan multilayer during cell wall synthesis, resulting in cell death when blocked .
Molecular Mechanism
The molecular mechanism of 6-Aminopenicillanic acid involves its interaction with DD-transpeptidase enzymes. It has a carbonyl in the β-lactam ring, which is a highly reactive point and is responsible for the transient covalent bond with the DD-transpeptidases . This interaction inhibits the enzymes’ activity, preventing the cross-linking of the peptidoglycan multilayer during cell wall synthesis .
Metabolic Pathways
6-Aminopenicillanic acid is involved in the metabolic pathways related to the synthesis of β–lactam antibiotics . It interacts with enzymes such as DD-transpeptidases during this process .
準備方法
合成経路と反応条件
6-アミノペニシラン酸は、ベンジルペニシリンシリルエステルからアミド結合の切断によって合成できます . 別の方法では、ベンジルペニシリンカリウムのストリッピング防止剤として炭酸カリウムを用います . このプロセスには、ペニシリン発酵液のろ過、酸性化、抽出、洗浄工程の最適化が含まれます .
工業的生産方法
6-アミノペニシラン酸の主な商業的供給源は、天然ペニシリンGです . 工業的生産では、ペニシリンアミダーゼを用いた酵素的加水分解が一般的に行われ、ペニシリンGを加水分解して6-アミノペニシラン酸を生成します . この方法は、化学的加水分解と比較して効率が高く、環境への影響が小さいことから好まれています .
化学反応の分析
反応の種類
6-アミノペニシラン酸は、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、有機スズジハロゲン化物、高級アミノ酸シッフ塩基、6位のアミノ基に結合できるさまざまな側鎖などがあります .
主な生成物
これらの反応から生成される主な生成物は、さまざまな抗菌作用と薬理作用を持つ半合成ペニシリンです .
科学研究への応用
6-アミノペニシラン酸は、β-ラクタム系抗生物質の合成における前駆体としての役割を果たすことから、科学研究で広く用いられています . その用途には、次のようなものがあります。
類似化合物との比較
6-Aminopenicillanic acid is unique due to its β-lactam ring structure, which is essential for its antibiotic properties . Similar compounds include:
7-Aminocephalosporanic acid: The core structure for cephalosporin antibiotics.
Carbapenems: Another class of β-lactam antibiotics with a slightly different structure.
Monobactams: β-lactam antibiotics that contain a monocyclic β-lactam ring.
These compounds share the β-lactam ring but differ in their side chains and overall structure, leading to variations in their antibacterial spectrum and pharmacokinetics .
特性
IUPAC Name |
(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHVIOIJCVXTGV-ALEPSDHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1203-85-6 (hydrochloride salt) | |
| Record name | 6-Aminopenicillanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046097 | |
| Record name | 6-Aminopenicillanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-16-6 | |
| Record name | 6-Aminopenicillanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminopenicillanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-amino-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Aminopenicillanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminopenicillanic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINOPENICILLANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0C4R7XVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-APA exert its antibacterial activity?
A1: 6-APA, like other penicillins, targets bacterial cell wall synthesis. It inhibits transpeptidases, enzymes essential for peptidoglycan cross-linking, thereby weakening the bacterial cell wall and leading to cell death. []
Q2: Are there differences in the antibacterial spectrum of 6-APA compared to benzylpenicillin?
A2: Interestingly, 6-APA exhibits a different activity profile compared to benzylpenicillin. While its activity against Gram-positive cocci is lower, it displays comparable activity against Gram-negative bacilli. []
Q3: What is the molecular formula and weight of 6-APA?
A3: The molecular formula of 6-APA is C8H12N2O3S, and its molecular weight is 216.27 g/mol. []
Q4: How does the solubility of 6-APA vary in different solutions?
A4: The solubility of 6-APA is influenced by the presence of salts. While sodium sulfate enhances its solubility (salting-in effect), ammonium sulfate exhibits a concentration-dependent effect. Below 0.5 M, it increases solubility, while above this concentration, it decreases solubility (salting-out effect). []
Q5: Can enzymes be used to produce 6-APA from penicillins?
A5: Yes, enzymes called penicillin amidases can hydrolyze penicillins, cleaving off the side chain and releasing 6-APA. This enzymatic approach has revolutionized 6-APA production, making it a readily available starting material for semisynthetic penicillins. [, , , , ]
Q6: What are the optimal conditions for enzymatic hydrolysis of penicillin G using immobilized penicillin amidohydrolase?
A6: Research indicates that a two-stage continuous stirred tank reactor system, utilizing immobilized penicillin amidohydrolase, can significantly enhance the productivity of 6-APA compared to a single-stage system. This system effectively mitigates the inhibitory effect of 6-APA on the enzyme. []
Q7: Can 6-APA be enzymatically synthesized?
A7: Yes, enzymes like acyl coenzyme A (CoA):6-aminopenicillanic acid (6-APA) acyltransferase can catalyze the synthesis of penicillins using 6-APA and acyl CoA as substrates. This enzyme exhibits high specificity for 6-APA and does not utilize other beta-lactam compounds like benzylpenicillin or cephalosporins. []
Q8: Have computational methods been used to study 6-APA?
A8: Yes, computational studies employing the AM1 method have been conducted to investigate the conformations and electronic properties of 6-APA. These studies provided insights into the molecule's geometry, dipole moment, ionization potential, atomic charges, and frontier molecular orbital energies. []
Q9: How does the presence or absence of a side chain at the C-6 position of 6-APA impact its interaction with the active site of enzymes like TEM β-lactamase?
A9: Studies on the N132D mutant of TEM β-lactamase revealed that the presence of a side chain on the substrate significantly influences its interaction with the enzyme's active site. While the mutant exhibited altered kinetics for side chain-containing penicillin substrates, 6-APA, lacking a side chain, did not display such effects. This suggests a specific role of the side chain in substrate recognition and binding. []
Q10: How stable is 6-APA under different conditions?
A10: 6-APA is generally stable under acidic conditions but can be degraded by bacterial enzymes like penicillinases. [, , ] Specific information on its stability in various formulations requires further research.
Q11: Can bacteria develop resistance to 6-APA?
A11: Yes, bacteria can develop resistance to 6-APA, primarily through the production of β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. This resistance mechanism is a significant concern in clinical settings. [, , ]
Q12: Is there cross-resistance between 6-APA and other penicillins?
A12: Studies have shown that staphylococci exhibiting resistance to 6-APA also display resistance to benzylpenicillin and vice versa, suggesting a shared resistance mechanism. []
Q13: What analytical methods are used to quantify 6-APA?
A13: Several methods are available for 6-APA quantification, including:
Q14: How can penicillin acylase activity be assessed?
A14: Penicillin acylase activity can be determined using 6-APA and a fluorogenic reagent like fluorescamine. The enzyme hydrolyzes penicillin substrates, releasing 6-APA, which then reacts with fluorescamine to generate a measurable fluorescent signal. This method allows for the study of enzyme kinetics and inhibition. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


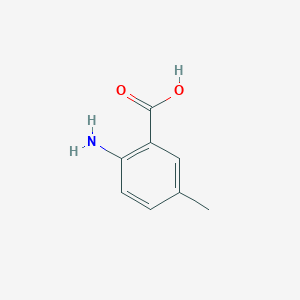
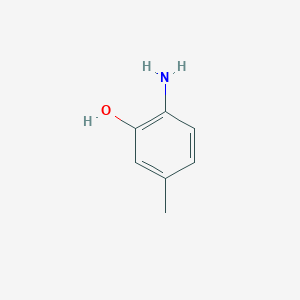

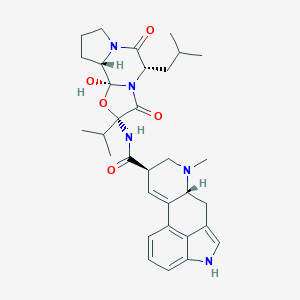
![Cabergoline specified impurity [EP]](/img/structure/B193578.png)




